(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.0^{2,7.0^{12,16]hexadeca-2,6-diene-4,11-dione
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Overview
Description
Nagilactone B is a naturally occurring diterpenoid lactone isolated from the root bark of Podocarpus nagi, a member of the Podocarpaceae family . This compound is characterized by its unique tetracyclic structure and has been the subject of extensive research due to its diverse biological activities, including anti-tumor, anti-fungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nagilactone B can be synthesized through various routes. One common method involves the oxidation of lead tetraacetate in benzene under UV irradiation, which proceeds through allylic oxidation by lead tetraacetate. The resulting allyl cation is trapped by the carboxylic acid group to form the D-ring lactone moiety .
Industrial Production Methods: Industrial production of Nagilactone B typically involves the extraction from the seeds of Podocarpus nagi using comprehensive chromatographic methods. This process yields several podolactones, including Nagilactone B, which are then purified and characterized using NMR and HRESIMS data .
Chemical Reactions Analysis
Types of Reactions: Nagilactone B undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation with lead tetraacetate results in the formation of the D-ring lactone moiety .
Common Reagents and Conditions:
Major Products: The major product formed from the oxidation of Nagilactone B is the D-ring lactone moiety .
Scientific Research Applications
Mechanism of Action
Nagilactone B exerts its effects through multiple mechanisms:
Anti-tumor Activity: Inhibits cell proliferation, induces cell cycle perturbation, and promotes apoptosis in cancer cells.
Anti-inflammatory Activity: Inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, reducing inflammation.
Molecular Targets and Pathways: Involves the AP-1 pathway, blocked upon activation of the JNK/c-Jun axis.
Comparison with Similar Compounds
. These compounds share a similar tetracyclic structure but differ in their specific functional groups and biological activities. For example:
Nagilactone A: Exhibits strong anti-tumor activity.
Nagilactone C: Known for its potent anti-inflammatory properties.
Nagilactone D: Displays significant anti-fungal activity.
Nagilactone B is unique due to its combination of anti-tumor, anti-inflammatory, and anti-fungal activities, making it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-7(2)13-11-8(5-10(21)25-13)19(4)15-14(12(11)22)26-17(24)18(15,3)6-9(20)16(19)23/h5,7,9,12,14-16,20,22-23H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGWYWSJGKOLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(C3C4C(CC(C(C4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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